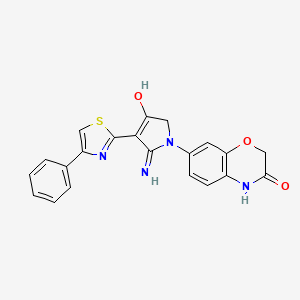![molecular formula C26H27N3O2S2 B12160587 (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160587.png)
(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist eine einzigartige Struktur auf, die einen Pyrazolring, einen Thiazolidinonring und eine Hexyloxyphenylgruppe umfasst, was sie zu einem interessanten Thema für wissenschaftliche Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Der Syntheseweg kann die folgenden Schritte umfassen:
Bildung des Pyrazolrings: Dies kann durch Reaktion eines Hydrazinderivats mit einem geeigneten Diketon unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Hexyloxyphenylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit einem Hexyloxyphenylhalogenid in Gegenwart einer Base.
Bildung des Thiazolidinonrings: Dies kann durch Reaktion des Zwischenprodukts mit einem Thioamid und einem α-Halogenketon unter Rückflussbedingungen erreicht werden.
Schlusszyklisierung: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts unter sauren oder basischen Bedingungen, um die gewünschte Thiazolidinonverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des obigen Synthesewegs zur Verbesserung der Ausbeute und Reinheit umfassen. Dies könnte die Verwendung von Hochdurchsatz-Screening-Techniken zur Identifizierung der besten Reaktionsbedingungen und Katalysatoren sowie die Verwendung von Durchflussreaktoren zur Skalierung des Produktionsprozesses umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Die Verbindung (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Thioxogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfon oxidiert werden.
Reduktion: Die Thioxogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu einem Thiol reduziert werden.
Substitution: Die Hexyloxygruppe kann mit anderen Alkyl- oder Arylgruppen unter nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure und Wasser.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol und Tetrahydrofuran.
Substitution: Alkyl- oder Arylhalogenide, Kaliumcarbonat, Dimethylformamid und Hitze.
Hauptprodukte
Oxidation: Bildung des entsprechenden Sulfonderivats.
Reduktion: Bildung des entsprechenden Thiolderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie
In der Biologie kann diese Verbindung als Sonde zur Untersuchung verschiedener biologischer Prozesse verwendet werden. Ihre Fähigkeit, mit bestimmten Proteinen und Enzymen zu interagieren, macht sie zu einem nützlichen Werkzeug zur Untersuchung zellulärer Pfade und Mechanismen.
Medizin
In der Medizin hat diese Verbindung potenzielle Anwendungen als Therapeutikum. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten molekularen Zielstrukturen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Medikamente macht.
Industrie
In der Industrie kann diese Verbindung als Vorläufer für die Synthese verschiedener funktionaler Materialien verwendet werden. Ihre einzigartigen Eigenschaften machen sie für die Verwendung bei der Produktion von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität modulieren, wodurch verschiedene zelluläre Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a useful tool for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on
- (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on
- (5Z)-5-({3-[4-(Propoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on
Einzigartigkeit
Die Einzigartigkeit von (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-on liegt in ihrer Hexyloxyphenylgruppe, die bestimmte Eigenschaften wie erhöhte Lipophilie und das Potenzial für eine verbesserte biologische Aktivität verleiht. Dies unterscheidet sie von anderen ähnlichen Verbindungen mit verschiedenen Alkoxygruppen.
Eigenschaften
Molekularformel |
C26H27N3O2S2 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-4-5-9-16-31-22-14-12-19(13-15-22)24-20(17-23-25(30)28(2)26(32)33-23)18-29(27-24)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17- |
InChI-Schlüssel |
PUMWBWNKHWHVQH-QJOMJCCJSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)


![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12160526.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160528.png)

![2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160550.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B12160555.png)
![N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)
![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B12160571.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12160582.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160584.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12160593.png)
